4-Aminocyclohexanol-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Aminocyclohexanol isomers can be achieved through a one-pot process that combines a keto reductase and an amine transaminase . This process involves the regio- and stereoselective reduction and transamination of the diketone, which can be performed in a one-pot sequential or cascade mode . Regioselective keto reductases are used for the selective mono reduction of the diketone to give 4-hydroxycyclohexanone .Molecular Structure Analysis

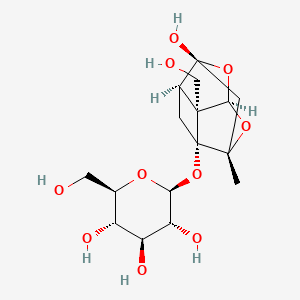

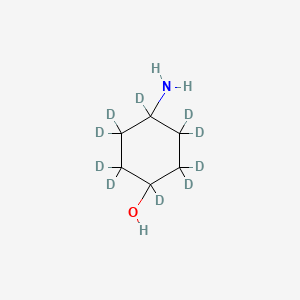

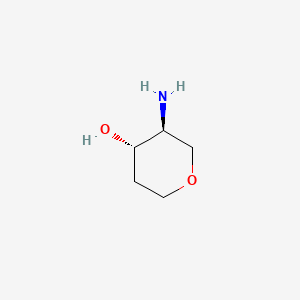

The molecular formula of 4-Aminocyclohexanol-d10 is C6H3D10NO . The average mass is 125.235 Da . The structure of this compound includes a cyclohexanol ring with an amino group attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Aminocyclohexanol isomers include the reduction and transamination of the diketone . The system is modular and by choosing stereocomplementary amine transaminases, both cis and trans 4-Aminocyclohexanol were synthesized with good to excellent diastereomeric ratios .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminocyclohexanol-d10 include a density of 1.0±0.1 g/cm3 and a boiling point of 201.1±33.0 °C at 760 mmHg . The molecular weight of this compound is 125.235 .Applications De Recherche Scientifique

Organic Synthesis

“4-Aminocyclohexanol-d10” is used as a raw material in organic synthesis . It plays a crucial role in the formation of various organic compounds due to its unique chemical structure.

Drug Synthesis

It serves as an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . Ambroxol is a clinically approved drug used for the treatment of respiratory diseases associated with viscid or excessive mucus.

Preparation of Esters

“4-Aminocyclohexanol-d10” can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This reaction is significant in the field of ester synthesis.

Stereoselective Preparation

The compound can be prepared stereoselectively from the potentially bio-based precursor 1,4-cyclohexanedione . This process involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4-hydroxycyclohexanone .

Cascade Multifunctionalization

The high selectivity of enzymes enables short and stereo-selective cascade multifunctionalization to generate high-value building blocks from renewable starting materials . “4-Aminocyclohexanol-d10” is one such building block.

Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are widely used as building blocks for many pharmaceuticals such as adrenergic agents or drugs against cardiovascular, renal, and inflammatory diseases . “4-Aminocyclohexanol-d10” is a key intermediate in the synthesis of these chiral amino alcohols.

Propriétés

IUPAC Name |

4-amino-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2/i1D2,2D2,3D2,4D2,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-MBXGXEIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocyclohexanol-d10 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)